Alanine

Description

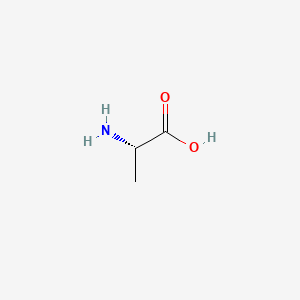

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Record name | α-alanine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Alanine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25191-17-7 | |

| Record name | L-Alanine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25191-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20873899 | |

| Record name | L-Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid; [Merck Index] White odorless solid; [HSDB] White crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | L-Alanine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

250 °C (sublimes) | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in cold 80% ethanol = 0.2%, Slightly soluble in ethanol, pyridine; insoluble in ether, acetone, In water, 1.64X10+5 mg/L at 25 °C, 204 mg/mL | |

| Record name | Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.432 g/cu cm at 22 °C | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000011 [mmHg] | |

| Record name | Alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Orthorhombic crystals from water, White crystalline powder | |

CAS No. |

56-41-7, 18875-37-1, 25191-17-7, 77160-91-9 | |

| Record name | L-Alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanine, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018875371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025191177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanine, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077160919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Alanine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF5P57N2ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

297 °C (decomposes), 300 °C | |

| Record name | Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular Structure and Conformational Dynamics of Alanine

Quantum Mechanical Studies of Alanine (B10760859) Isomers and Conformers

Quantum mechanical (QM) calculations provide detailed insights into the electronic structure and relative stabilities of different this compound conformers and isomers. Studies have explored various forms of this compound, including neutral and zwitterionic species, in the gas phase and in solution.

For instance, ab initio SCF-type calculations have identified numerous stable conformers for neutral β-alanine, involving various intramolecular interactions. cdnsciencepub.com High-level ab-initio methods have also been used to investigate the conformers of non-ionized β-alanine, reporting relative energies, rotational constants, and vibrational frequencies. researchgate.net The use of basis sets including diffuse functions has been shown to be relevant in these calculations. researchgate.net For the β-alanine zwitterion in aqueous solution, studies using the polarizable continuum model (PCM) combined with DFT, MP2, and MP4 calculations have indicated that the trans conformer can become the global minimum. researchgate.net

QM methods, such as density functional theory (DFT), are also employed to compute parameters like NMR chemical shifts and spin-spin coupling constants for different charge states of this compound, helping to model the hydration shell structure. nih.govcas.cz

Molecular Dynamics Simulations of this compound in Solution and Constrained Environments

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of this compound over time, particularly in different environments. These simulations provide information on conformational transitions and interactions with surrounding molecules.

This compound Dipeptide as a Model for Peptide Backbone Conformational Analysis

The this compound dipeptide (a molecule consisting of two this compound units linked by a peptide bond, often capped with acetyl and N-methylamide groups) is a widely used model system for studying peptide backbone conformational analysis. nih.govrutgers.edu MD simulations of this compound dipeptide have been performed in various solvents, including chloroform, methanol, dimethyl sulfoxide, water, and N-methylacetamide, to understand the balance between intramolecular and intermolecular interactions that dictate conformational preferences. nih.gov

These simulations have identified major conformations such as C7eq, C5 (extended), polyproline II (PII), and right-handed α-helix (αR), with their populations varying depending on the solvent. nih.gov For example, the C7eq conformation is predominantly sampled in chloroform. nih.gov In aqueous solution, the C7eq and αR states are often found to be the two most stable states. pnas.org

Ab initio molecular dynamics (AIMD) studies on gas-phase this compound dipeptide analogs have shown conformational transformations between C5 and C7eq occurring on a picosecond timescale, highlighting differences compared to classical MD simulations using some popular force fields. aps.orgaps.org Free energy profiles along paths connecting important conformations of the this compound dipeptide in the gas phase and water have been calculated using MD simulations with dihedral angle constraints and thermodynamic perturbation theory. rutgers.edu These studies suggest that the extended β conformation is often the most stable in both phases. rutgers.edu

MD simulations have also been used to explore the conformational dynamics of this compound dipeptide under external electric fields, identifying different timescales for conformational, dipole moment, and orientational dynamics. researchgate.netarxiv.org

Solvation Shell Dynamics and Interactions of this compound

The interaction of this compound with solvent molecules, particularly water, is crucial for its behavior in biological systems. MD simulations are used to investigate the structure and dynamics of the solvation shell around this compound.

Density-functional molecular dynamics studies of L-alanine in a droplet of water have shown that the zwitterionic form is stable in the presence of water, indicating the key role of solvent interactions in its stability. biosimu.org The first hydration shell around a zwitterionic L-alanine is characterized as a network of hydrogen-bonded water molecules interacting with the carboxylate, ammonium, and methyl sites. biosimu.org Studies suggest that the structural influence of the zwitterionic form can extend several angstroms into the solvent. biosimu.org

Carr-Parinello molecular dynamics (CPMD) has been used to model the this compound hydration shell for different charge states, revealing a more structured solvent and significant differences in water molecule distributions compared to classical MD. nih.govcas.cz CPMD has shown that solvent can be organized around uncharged groups to a similar degree as charged ones, which was not observed with classical MD. nih.govcas.cz

The solvation thermodynamics for this compound dipeptide in aqueous solution are influenced by both hydrophobic and hydrophilic interactions. aip.org Hydrophobic groups like CH₃ contribute to hydrophobicity, while carbonyl and amide groups contribute to hydrophilicity, leading to the existence of various conformations in solution. aip.org The competition between molecular packing, intramolecular hydrogen bonds, and intermolecular hydrogen bonds determines the solvation. aip.org

Theoretical Prediction of this compound's Influence on Molecular Interactions

Theoretical methods are employed to predict how this compound residues influence interactions in larger molecules, such as proteins and peptides.

Computational strategies, including molecular dynamics free energy simulations, are used to predict the effects of this compound scanning mutagenesis on protein-ligand binding energetics. nih.gov this compound scanning, where other amino acids are mutated to this compound, is a common experimental technique to probe the contribution of specific residues to protein stability and interactions. Theoretical calculations can provide quantitative predictions of binding free energy changes resulting from such mutations. nih.govrsc.org

Studies on this compound-based linear peptides have used theoretical conformational searches to rationalize variations in alpha-helical stability based on side-chain-backbone and side-chain-side-chain interactions. nih.gov These calculations can indicate how the inclusion of other amino acids within this compound peptides might destabilize certain secondary structures due to unfavorable interactions. nih.gov

Theoretical studies also explore the conformational preferences of β-amino acids, including β-alanine, and the influence of solvation on their stability and intramolecular hydrogen bonding. scirp.org

Alanine Biosynthesis and Catabolism in Biological Systems

Enzymatic Pathways of Alanine (B10760859) Synthesis and Degradation

The primary routes for this compound synthesis and degradation are mediated by specific enzymes that catalyze the transfer or removal of amino groups.

This compound Transaminase Mechanisms

This compound transaminase (ALT), also known as serum glutamate-pyruvate transaminase (GPT), is a key enzyme in the reversible interconversion of this compound and pyruvate (B1213749). creative-proteomics.comeclinpath.comwikipedia.org This reaction involves the transfer of an amino group from this compound to alpha-ketoglutarate, producing pyruvate and glutamate (B1630785). creative-proteomics.comeclinpath.comwikipedia.org Conversely, in the reverse reaction, an amino group is transferred from glutamate to pyruvate to synthesize this compound and alpha-ketoglutarate. creative-proteomics.comwikipedia.org

ALT activity is central to the glucose-alanine cycle, a metabolic pathway linking muscle tissue and the liver. creative-proteomics.comwikipedia.org In muscle, this compound is produced and released into the bloodstream, transported to the liver, where it is converted back to pyruvate for gluconeogenesis, helping to maintain blood glucose levels during fasting. creative-proteomics.comwikipedia.org The transamination catalyzed by ALT utilizes pyridoxal (B1214274) 5'-phosphate (PLP) as a coenzyme. eclinpath.comwikipedia.orgresearchgate.net The mechanism typically involves a ping-pong reaction, where the amino group is transferred to the PLP cofactor, forming pyridoxamine (B1203002) phosphate (B84403) (PMP), before being transferred to the keto acid substrate. wikipedia.orgresearchgate.netebi.ac.uk

In Escherichia coli, several transaminases contribute to this compound synthesis, including AvtA, YfbQ (AlaA), and YfdZ (AlaC). nih.govnih.gov These enzymes catalyze the transamination of pyruvate using glutamate as the amino donor. nih.govwikipedia.org

This compound Dehydrogenase Activity and Regulation

This compound dehydrogenase (AldA) catalyzes the reversible oxidative deamination of this compound to pyruvate, with the concomitant reduction of NAD⁺ to NADH and release of ammonia (B1221849). d-nb.infoontosight.aipnas.org This enzyme provides an alternative route for this compound degradation, particularly in some bacteria, and can also function in this compound synthesis via the reductive amination of pyruvate using ammonia and NADH. ontosight.aid-nb.infopnas.org

In organisms like Bilophila wadsworthia, this compound dehydrogenase is involved in the degradation of taurine (B1682933), regenerating pyruvate consumed in other reactions and liberating ammonia. d-nb.info The activity of this compound dehydrogenase can be influenced by the presence of substrates and products. For instance, in Bilophila wadsworthia, the enzyme appears to be induced by taurine and potentially repressed by pyruvate. d-nb.info Studies in a thermophilic Bacillus species showed that this compound dehydrogenase synthesis was induced by L- and D-alanine and L-serine, and repressed by glucose. nih.govcapes.gov.br The enzyme's activity has specific pH optima and Michaelis constants (Km) for its substrates (this compound, NAD⁺, pyruvate, ammonia, NADH). d-nb.infonih.govcapes.gov.br

Here is a table summarizing typical Km values for this compound Dehydrogenase substrates from a thermophilic Bacillus:

| Substrate | Km (M) |

| NH₄⁺ | 4 x 10⁻² |

| Pyruvate | 5 x 10⁻⁴ |

| NADH | 6 x 10⁻⁵ |

| L-Alanine | 3.1 x 10⁻³ |

| NAD⁺ | 2 x 10⁻⁴ |

Data compiled from search result nih.govcapes.gov.br.

Alternative Biosynthetic Routes to this compound

While transamination of pyruvate is the primary route, alternative pathways for this compound biosynthesis exist in various organisms. Some bacteria can synthesize this compound through the reductive amination of pyruvate using ammonia, catalyzed by this compound dehydrogenase. ontosight.aiontosight.ai

In certain microorganisms and plants, this compound can be synthesized from other amino acids, such as valine and leucine (B10760876), through various metabolic pathways. ontosight.aiwikipedia.org Additionally, in some organisms, alternative routes for the synthesis of beta-alanine (B559535) (an isomer of this compound) have been identified, including pathways involving the decarboxylation of aspartate, transamination of malonate semialdehyde, hydrolysis of dihydrouracil, oxidative cleavage of spermine, and the action of an aminomutase on this compound. asm.orgpsu.edu While these routes specifically pertain to beta-alanine, they highlight the diverse enzymatic strategies organisms employ for amino acid synthesis.

Regulation of this compound Metabolic Enzymes and Pathways

The regulation of this compound metabolism is critical for maintaining cellular balance and responding to changing metabolic demands. This regulation occurs at multiple levels, including transcriptional control, post-translational modifications, and feedback mechanisms. ontosight.aiontosight.aiontosight.ai

Transcriptional and Post-Translational Control

Transcriptional regulation involves controlling the expression levels of genes encoding this compound metabolic enzymes. In Escherichia coli, the expression of major this compound-synthesizing transaminases like AvtA and YfbQ is modestly repressed by this compound, a process mediated by the leucine-responsive regulatory protein (Lrp). nih.govnih.gov

In skeletal muscle, the transcriptional coactivator PGC-1α has been shown to regulate the expression of this compound aminotransferase 2 (ALT2). plos.org During fasting, increased PGC-1α expression correlates with increased ALT2 expression, suggesting a role in regulating this compound production in muscle. plos.org Transcription factors like glucocorticoid receptor (GR) and kruppel like factor 15 (KLF15) may also be involved in regulating ALT2 expression in skeletal muscle. plos.org Activating transcription factor 4 (ATF4) has been identified as a factor involved in the transcriptional regulation of the human ALT2 gene, particularly under metabolic stress. sci-hub.se

Post-translational control involves modifications to the enzyme protein after synthesis, affecting its activity or stability. While specific examples for this compound metabolic enzymes were less detailed in the search results, post-translational modifications are a general mechanism for regulating enzyme activity and metabolic pathways. acs.orgnih.gov For instance, in the context of nitrogen metabolism and hypoxia, glutamate dehydrogenase, an enzyme functionally linked to this compound metabolism, can be subject to post-translational regulation like phosphorylation, which inhibits its activity under low oxygen conditions. mdpi.com

Feedback Inhibition Mechanisms

Feedback inhibition is a crucial regulatory mechanism where the end product of a metabolic pathway inhibits the activity of an enzyme earlier in the pathway, preventing overproduction. ontosight.aiontosight.aisc.edubyjus.com High levels of this compound can inhibit enzymes involved in its biosynthesis. ontosight.aiontosight.ai

In Escherichia coli, this compound modestly represses the expression of avtA and yfbQ genes, which encode this compound transaminases. nih.govnih.gov This transcriptional repression serves as a feedback mechanism.

While the search results did not provide explicit detailed examples of this compound directly inhibiting the activity of its biosynthetic enzymes through allosteric mechanisms, feedback inhibition is a common regulatory strategy for amino acid biosynthesis pathways. sc.edubyjus.com For example, glutamine synthetase, involved in glutamine synthesis which is linked to this compound metabolism through glutamate, is subject to cumulative feedback inhibition by several end products of glutamine metabolism, including this compound and glycine (B1666218). macmillanusa.comasm.org This demonstrates how this compound levels can influence interconnected metabolic pathways.

Data on Feedback Inhibition:

| Enzyme | Inhibitors (Examples) | Type of Inhibition (if specified) | Organism (if specified) | Source |

| This compound Transaminase (AvtA, YfbQ) | This compound (represses gene expression) | Transcriptional Repression | Escherichia coli | nih.govnih.gov |

| Glutamine Synthetase | This compound, Glycine, AMP, Histidine, etc. | Cumulative Feedback Inhibition | Various Microorganisms | macmillanusa.comasm.org |

| This compound Dehydrogenase | Pyruvate (potential repression of expression) | Transcriptional Repression | Bilophila wadsworthia | d-nb.info |

Data compiled from search results nih.govnih.govd-nb.infomacmillanusa.comasm.org.

Isotopic Tracing and Flux Analysis of this compound in Metabolic Networks

Isotopic tracing and metabolic flux analysis (MFA) are powerful techniques employed to elucidate the dynamic flow of metabolites through biochemical pathways within living systems. By utilizing stable isotopes, such as carbon-13 (C), nitrogen-15 (B135050) (N), or deuterium (B1214612) (H), researchers can label specific atoms within nutrient molecules and track their fate as they are processed through the metabolic network mdpi.combitesizebio.comcreative-proteomics.comkuleuven.benih.gov. This approach provides a dynamic view of metabolism, complementing static measurements of metabolite concentrations bitesizebio.com.

This compound, a non-essential amino acid, plays a central role in various metabolic processes, including protein synthesis, gluconeogenesis, and as an anaplerotic substrate for the tricarboxylic acid (TCA) cycle creative-proteomics.com. Isotopic tracing experiments have been instrumental in quantifying the contribution of different pathways to this compound synthesis and degradation, as well as its interconversion with other key metabolites, particularly pyruvate creative-proteomics.comnih.gov.

A common strategy involves introducing a uniformly labeled precursor, such as [U-C]glucose, into the biological system. As glucose is metabolized through glycolysis, the C label is incorporated into pyruvate. Since this compound is readily interconverted with pyruvate via the enzyme this compound transaminase (ALT), the C label from pyruvate is transferred to this compound creative-proteomics.comnih.gov. By analyzing the mass isotopomer distribution (MID) of this compound (the relative abundance of this compound molecules with different numbers of C atoms) using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), researchers can infer the activity of the pathways contributing to its synthesis nih.govpnas.orgshimadzu.comcreative-proteomics.com.

For instance, tracing with [1,2-C]glucose can lead to distinctive labeling patterns in lactate (B86563) and this compound depending on whether glycolysis or the pentose (B10789219) phosphate shunt is utilized researchgate.net. Metabolism through glycolysis results in [2,3-C]lactate/alanine, while the pentose phosphate shunt yields [3-C]lactate/alanine researchgate.net. Analyzing these specific labeling patterns allows for the estimation of the relative flux through these branching pathways nih.gov.

Metabolic flux analysis builds upon isotopic tracing data by integrating it with information on nutrient uptake and secretion rates, as well as a detailed model of the metabolic network mdpi.comcreative-proteomics.comcreative-proteomics.comrsc.orgnih.gov. Computational algorithms are then used to estimate the rates of individual reactions (fluxes) that best explain the observed isotopic labeling patterns and exchange rates mdpi.comnih.govuclouvain.be. This provides a quantitative understanding of how carbon flows through the metabolic network.

Studies utilizing C-MFA have provided detailed insights into this compound metabolism in various biological contexts. For example, in cancer cells, isotopic tracing with labeled glucose and glutamine has revealed how this compound synthesis and utilization are altered to support rapid proliferation aacrjournals.orgbiorxiv.org. Quantitative flux analysis in pancreatic cancer cells demonstrated compartmentalization of this compound synthesis and distinct this compound transport mechanisms between cancer cells and pancreatic stellate cells aacrjournals.org.

Furthermore, isotopic tracing has highlighted the significant role of this compound in metabolic cycles. Studies in mice using infusions of various C-isotope tracers have revealed high-flux metabolic cycles involving glucose, lactate, and this compound nih.govyuntsg.com. These cycles indicate substantial interconversion and exchange of carbon among these metabolites, contributing to metabolic flexibility and nutrient distribution nih.govyuntsg.com. For instance, analysis of absolute fluxes connecting circulating metabolites showed that lactate is a predominant source of circulating this compound, and this compound is a significant contributor to gluconeogenesis nih.gov.

Data obtained from isotopic tracing experiments often includes the mass isotopomer distribution (MID) of metabolites over time. This data is then used as input for MFA software to calculate metabolic fluxes. An example of the type of data collected for this compound in a C-labeling experiment with [U-C]glucose might show the percentage of this compound molecules with 0, 1, 2, or 3 C atoms at different time points after introducing the labeled glucose.

| Time Point | This compound M+0 (%) | This compound M+1 (%) | This compound M+2 (%) | This compound M+3 (%) |

| 0 min | 100 | 0 | 0 | 0 |

| 15 min | 75 | 15 | 8 | 2 |

| 30 min | 50 | 25 | 20 | 5 |

| 60 min | 20 | 30 | 35 | 15 |

Note: This table is illustrative and represents the type of data obtained from isotopic tracing experiments, showing the change in this compound mass isotopomer distribution over time after labeling with a C precursor.

By fitting the experimentally determined MIDs and exchange rates to a metabolic network model, MFA can quantify fluxes such as the rate of pyruvate to this compound conversion via ALT, the contribution of this compound to gluconeogenesis, or the flux of this compound-derived carbon into the TCA cycle. These quantitative flux values provide a deeper understanding of the metabolic state and how it is affected by physiological or pathological conditions creative-proteomics.comnih.gov.

The application of isotopic tracing and MFA to this compound metabolism continues to provide valuable insights into its multifaceted roles in biological systems, from central carbon metabolism to inter-organ nutrient exchange and disease states creative-proteomics.comaacrjournals.orgnih.govdiva-portal.org.

Alanine in Protein Structural Biology and Biophysics

Contribution of Alanine (B10760859) Residues to Protein Secondary Structure Formation

Alpha-Helix Propensity and Stability

This compound is widely recognized as having a high propensity to form alpha-helices nih.govnih.gov. This strong helix-forming potential is attributed primarily to its small methyl side chain, which reduces steric hindrance within the helical structure pnas.org. The formation of peptide hydrogen bonds within the alpha-helix is a key stabilizing factor, and this compound's side chain does not significantly interfere with these interactions nih.gov. Studies using this compound-based peptides have shown that helix formation by this compound is predominantly stabilized by the backbone hydrogen bonds nih.gov.

Research using model peptides and protein variants has provided quantitative data on the helix propensity of this compound compared to other amino acids. For instance, studies have measured helix propensities in this compound-based peptides, indicating that this compound is a strong helix former at 0°C, while other amino acids like leucine (B10760876) and arginine are helix-indifferent, and most others are helix breakers nih.gov. Linear side chains with two, three, or four carbons are found to be as strongly helix stabilizing as the single methyl in this compound pnas.org.

Experimental data from studies on T4 lysozyme (B549824) mutants, where residues within an alpha-helix were substituted by this compound, further support this compound's helix-promoting role nih.gov. While some substitutions had minimal impact, replacing a buried leucine with this compound substantially decreased stability, and incorporating additional this compound replacements tended to make the helix more uniform nih.gov.

Role in Other Secondary Structures (e.g., Polyproline II)

Beyond alpha-helices, this compound also plays a role in the formation of other secondary structures, including the left-handed polyproline II (PPII) helix stomuniver.ru. Although often associated with proline-rich regions, PPII structure can also be found in peptides and proteins containing other amino acids, including this compound pnas.orgacs.org.

Studies on short this compound peptides have indicated the presence of significant PPII structure pnas.orgpnas.org. The PPII conformation in this compound peptides is suggested to be noncooperative, meaning that the propensity for this structure is largely determined locally rather than through cooperative interactions along the peptide chain pnas.org. Solvation effects, particularly hydrogen bonding with water molecules, are thought to influence the PPII conformation in this compound-containing peptides when intramolecular hydrogen bonds are not formed pnas.orgacs.org.

Theoretical studies have explored the formation of PPII helices in proline-rich peptides with this compound substitutions nih.gov. While some studies suggest that this compound can decrease the PPII helix content in a proline-rich environment, experimental evidence indicates that this compound has a relatively high propensity to adopt the PPII conformation, comparable to glycine (B1666218) and even surprisingly close to proline in some contexts acs.orgnih.gov. This suggests that for non-proline residues, a side chain extending past the β-carbon might be detrimental to PPII formation, favoring the smaller side chains of this compound and glycine acs.org.

This compound's Influence on Protein Folding Dynamics and Stability

This compound residues influence protein folding dynamics and stability through a combination of factors, including their secondary structure propensities and their contribution to tertiary interactions. The inherent helix-forming propensity of this compound contributes to the stability of alpha-helical regions within a protein, which are crucial elements in the folding process nih.govacs.org.

Studies on the folding dynamics of this compound polypeptides using molecular dynamics simulations have shown that this compound polypeptide folding dynamics are governed by backbone dihedral angles and involve the spontaneous formation of transient alpha-helices researchgate.net. The stability of these helical structures is influenced by intramolecular interactions, particularly hydrogen bonds acs.org.

Furthermore, this compound's presence can affect the conformational landscape and dynamics of intrinsically disordered proteins (IDPs). Studies on the N-terminal region of the p53 protein, an IDP, showed that this compound content can modulate the protein's global sensitivity to local structural perturbations, influencing its hydrodynamic radius nih.gov. This suggests that this compound residues contribute to the balance between structural stability and dynamics, which is important for protein adaptability and function nih.gov.

This compound Scanning Mutagenesis in Protein Research

This compound scanning mutagenesis is a widely used technique to investigate the contribution of specific amino acid residues to protein stability, function, and interactions wikipedia.orggenscript.com. This method involves systematically replacing individual non-alanine residues with this compound and then assessing the resulting change in the protein's properties genscript.com. This compound is chosen because its small, inert methyl group removes the side chain beyond the β-carbon, allowing researchers to infer the role of the original side chain without introducing significant steric bulk or specific chemical interactions wikipedia.orgpnas.orgrapidnovor.com.

This technique is particularly valuable for identifying "hot spots" – residues that contribute significantly to the binding energy at protein-protein interfaces genscript.compnas.orgnih.gov. By measuring the change in binding affinity upon this compound substitution (ΔΔG), researchers can quantify the energetic contribution of each scanned residue nih.govrsc.org.

Computational this compound Scanning Methodologies

Experimental this compound scanning can be time-consuming and costly, especially for large-scale studies rsc.orgbristol.ac.uk. This has led to the development of computational this compound scanning (CAS) methodologies bristol.ac.uknovapublishers.com. CAS uses computational approaches to predict the energetic consequences of this compound mutations in silico wikipedia.orgnovapublishers.com.

Various computational methods are employed for CAS, including Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA), Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), Free Energy Perturbation (FEP), and Thermodynamic Integration (TI) novapublishers.comnih.gov. These methods aim to estimate the change in binding free energy (ΔΔG) upon this compound mutation rsc.orgnih.gov.

Computational this compound scanning allows for rapid analysis of protein interfaces and the identification of potential hot spots before experimental validation novapublishers.comnih.gov. Several software tools and web applications have been developed to facilitate CAS, making it more accessible to researchers bristol.ac.uknih.govwhiterose.ac.uk. While computational methods have shown good accuracy in predicting hot spots, averaging results from multiple CAS software packages can sometimes yield better results than individual programs bristol.ac.uk.

Experimental this compound Scanning for Probing Protein-Protein Interactions

Experimental this compound scanning remains a powerful tool for dissecting protein-protein interactions genscript.compnas.org. By creating libraries of this compound mutants, researchers can systematically evaluate the contribution of individual residues to binding affinity genscript.comrapidnovor.com. This technique provides detailed information at the single amino acid level about the importance of specific residues in the interaction rapidnovor.com.

Examples of the application of experimental this compound scanning include identifying residues essential for the interaction between human growth hormone and its receptor, mapping residues in human Fas ligand necessary for Fas receptor interaction, and identifying critical residues for antibody binding to antigens, such as in the SARS-CoV-2 Spike protein genscript.compnas.orgrapidnovor.com.

Experimental this compound scanning can be performed using various techniques, including site-directed mutagenesis to create specific point mutations or combinatorial approaches like shotgun scanning, which combines this compound scanning with phage display technology to analyze many side chains simultaneously wikipedia.orgpnas.org. While conventional this compound scanning can be laborious, techniques like shotgun scanning offer a more rapid alternative pnas.org.

Impact of this compound Mutations on Intrinsically Disordered Proteins

Intrinsically disordered proteins (IDPs) or regions (IDPRs) lack stable, well-defined three-dimensional structures under physiological conditions. Despite their inherent flexibility, IDPs are crucial for numerous cellular functions, often involving dynamic interactions with other molecules. Studying the structure-function relationships of IDPs presents unique challenges due to their conformational heterogeneity. This compound scanning mutagenesis, both experimental and computational, serves as a tool to probe the role of specific amino acid residues in the behavior of IDPs researchgate.netacs.orgnih.govacs.org.

Research on amyloid-β (Aβ), an IDP implicated in Alzheimer's disease, has investigated the impact of histidine to this compound mutations. These studies revealed that single and triple point histidine to this compound mutations in amyloid-β42 significantly impacted its secondary and tertiary contacts, salt bridge formations, thermodynamic properties, disorder propensities, and aggregation predisposition researchgate.netacs.orgnih.govacs.org. This highlights that this compound mutations in IDPs, despite this compound's simple structure, can induce considerable changes in their dynamic behavior and propensity for aggregation.

In the context of phase-separating IDRs, which are involved in the formation of membraneless organelles, studies have indicated that substitutions involving this compound, along with serine and threonine, tend to be among the most benign in terms of pathogenicity. In contrast, substitutions involving arginine and aromatic amino acids were found to be more pathogenic biorxiv.org. This suggests that the introduction of this compound, with its small and non-polar side chain, is generally less disruptive to the function of phase-separating IDRs compared to residues with larger, charged, or aromatic side chains.

Experimental and computational studies employing this compound scanning on IDPs must account for the potential for these mutations to influence the intrinsic properties of the disordered state itself researchgate.netacs.orgnih.govacs.org.

Computational Modeling of this compound Residues in Protein Interfaces

Protein-protein interactions (PPIs) are fundamental to a vast array of biological processes. Understanding the determinants of binding affinity and specificity at protein interfaces is crucial for dissecting cellular pathways and developing therapeutic interventions. Experimental this compound scanning mutagenesis is a powerful technique for identifying "hot spots" – residues at the interface that contribute significantly to the binding energy bakerlab.orgoup.comrsc.orgoup.com. However, experimental this compound scanning can be labor-intensive and time-consuming oup.comrsc.orgoup.com.

Computational this compound scanning mutagenesis has emerged as a valuable and efficient alternative or complement to experimental methods for predicting energetically important residues in protein-protein interfaces bakerlab.orgoup.comrsc.orgoup.comresearchgate.netscilit.comnovapublishers.comoup.com. This computational approach aims to estimate the change in binding free energy (ΔΔG) that occurs when a specific residue at the interface is mutated to this compound bakerlab.orgoup.comrsc.orgscilit.comoup.com. The underlying principle is that mutating a residue to this compound effectively removes the side chain beyond the Cβ carbon, allowing researchers to assess the contribution of that side chain to the binding interaction oup.comoup.com. This compound is chosen because its small, non-polar methyl group is assumed to have minimal steric or electrostatic effects, and its beta-carbon maintains the local backbone conformation oup.com.

Various computational methods are employed for this compound scanning, including Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA), Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), Free Energy Perturbation (FEP), Thermodynamic Integration (TI), and knowledge-based scoring functions oup.comrsc.orgscilit.comnovapublishers.comoup.com. These methods calculate the binding free energy difference between the wild-type protein complex and the this compound mutant complex rsc.org.

Computational this compound scanning has demonstrated reasonable accuracy in predicting experimental hot spots bakerlab.orgoup.comrsc.orgoup.comresearchgate.netscilit.comoup.com. For instance, one study reported correctly predicting 79% of hot spots and 68% of neutral residues in a test set of mutations in protein-protein complexes bakerlab.orgresearchgate.net. The speed and lower cost of computational methods make them suitable for large-scale screening of protein interfaces oup.comrsc.orgoup.com.

The applications of computational this compound scanning are diverse. It is used to identify critical residues for binding affinity, understand the mechanisms of protein-protein recognition, guide the design of modified protein interfaces with altered specificity or affinity, and identify potential drug targets that aim to disrupt or enhance specific PPIs bakerlab.orgrsc.orgresearchgate.netnovapublishers.com.

Computational this compound scanning protocols typically involve generating or utilizing the structure of a protein-protein complex, identifying interface residues (often defined by proximity between atoms of the interacting proteins), and then computationally mutating each interface residue to this compound bakerlab.orgrsc.org. The change in binding free energy upon mutation is then calculated using the chosen method bakerlab.orgrsc.org. Residues whose mutation to this compound results in a significant increase in binding free energy (typically > 2 kcal/mol) are often identified as hot spots rsc.org.

While computational this compound scanning is a powerful tool, the accuracy of predictions can depend on the method used, the quality of the protein complex structure, and the complexity of the interaction. Nevertheless, it remains a widely used technique for gaining insights into the energetic contributions of individual residues at protein-protein interfaces.

Advanced Analytical Methodologies for Alanine Research

Chromatographic Techniques for Alanine (B10760859) Separation and Quantification

Chromatography is fundamental for isolating this compound from complex mixtures and quantifying its presence. Special attention is given to chiral separation to differentiate between the L- and D-enantiomers.

HPLC is a widely used technique for the separation and quantification of amino acids, including this compound. Chiral separation in HPLC is particularly important for analyzing samples containing both L- and D-alanine. This can be achieved using chiral stationary phases or by adding chiral selectors to the mobile phase scielo.brsigmaaldrich.com.

Ligand exchange reversed phase HPLC has been successfully employed for the enantiomeric resolution of this compound. For instance, using L-proline, L-hydroxyproline, or N,N-dimethyl-L-phenylthis compound as chiral selectors in the mobile phase along with Cu(CH3COO)2 has allowed for the reproducible separation of DL-alanine mixtures scielo.br. The pH of the mobile phase is critical to ensure the presence of free amino groups for complexation with Cu(II), facilitating enantioseparation scielo.br. Studies have shown good enantiomeric separations for DL-alanine using L-proline as the chiral selector in water as the mobile phase scielo.br.

Another approach involves the use of specific chiral stationary phases, such as those based on macrocyclic antibiotics like vancomycin (B549263) or teicoplanin, or cyclodextrin (B1172386) derivatives sigmaaldrich.com. These phases offer unique selectivity for the separation of underivatized or derivatized amino acids, including this compound enantiomers sigmaaldrich.com.

Gas chromatography, particularly when coupled with chiral stationary phases, is a powerful tool for the enantiomeric analysis of amino acids like this compound. This technique typically requires derivatization of the amino acids to make them volatile. jamstec.go.jpnih.gov.

Chiral polysiloxane stationary phases, such as Chirasil-Val, have been developed and widely used for the separation of D- and L-amino acids jamstec.go.jpnih.gov. Derivatization with reagents like N-trifluoroacetyl isopropyl esters or ethyl chloroformate allows for effective separation on these chiral columns nih.govnih.gov. Comprehensive two-dimensional gas chromatography (GC×GC) utilizing enantioselective capillary columns like Chirasil-L-Val has been reported for the resolution and quantification of amino acid enantiomers, including this compound, in complex samples such as beer nih.gov. Small amounts of D-alanine have been detected in beer samples using this method nih.gov.

While GC offers high separation efficiency, careful consideration of derivatization procedures is necessary to avoid racemization, which can affect the accuracy of enantiomeric quantification researchgate.net.

Thin-Layer Chromatography (TLC) provides a simple and economical method for the separation of amino acids. While traditional detection methods like ninhydrin (B49086) staining are common, coupling TLC with spectroscopic techniques enhances its analytical capabilities by providing structural information and enabling the analysis of compounds lacking chromophores or fluorophores semanticscholar.orggetty.edu.

TLC coupled with Fourier Transform Infrared (FTIR) spectroscopy, specifically using mapping techniques, has been applied to analyze mixtures containing this compound semanticscholar.org. This approach allows for the direct acquisition of FTIR spectra from separated spots on the TLC plate, enabling identification based on vibrational characteristics semanticscholar.org. Studies have demonstrated the successful separation of this compound and arginine mixtures using narrow band TLC plates and subsequent identification of the separated spots by FTIR spectroscopy semanticscholar.org. The FTIR spectra of the separated this compound spots on the TLC plate were found to be in good agreement with the reference IR spectra of pure this compound semanticscholar.org.

TLC can also be coupled with mass spectrometry (TLC/MS), where separated zones are analyzed by MS, providing molecular weight and structural information getty.edu. While the search results did not provide specific examples of TLC/MS applied to this compound, the general methodology is applicable to amino acids.

TLC is also used for the qualitative analysis of amino acids, including this compound, in biological samples for applications such as screening for inborn errors of metabolism sjomr.org.in. Retention factor (Rf) values are used to identify amino acids, although some amino acids may have overlapping Rf values sjomr.org.in. Pre-staining methods in TLC can improve the detection of amino acids ajol.info.

Spectroscopic Characterization of this compound and its Derivatives

Spectroscopic methods provide valuable information about the structure, functional groups, and conformational behavior of this compound and its derivatives.

Studies have investigated the vibrational spectra of this compound in different forms, including crystalline phase and in solution infona.pl. Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used to assign experimental vibrational frequencies and understand the relationship between molecular structure and vibrational modes infona.pl. The FTIR spectra of this compound and its metal complexes have also been studied, revealing shifts in characteristic bands upon complex formation researchgate.net.

FTIR spectroscopy is also used in the study of this compound-based peptides to investigate their secondary structure, such as alpha-helical conformations, and thermal unfolding behavior nih.gov. Vibrational circular dichroism (VCD) combined with FTIR has been used to characterize the conformation of this compound-rich peptides nih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for determining the structure and studying the conformational dynamics of molecules in solution. For this compound and this compound-containing peptides, NMR provides detailed information about the local environment of individual atoms and their interactions. researchgate.netcas.cznih.gov.

NMR spectroscopy has been used to study the conformational behavior of this compound in different environments, including varying pH conditions, which influence its ionization state (cationic, anionic, and zwitterionic forms) researchgate.netcas.cz. Chemical shifts and spin-spin coupling constants obtained from NMR spectra are sensitive probes of molecular conformation researchgate.netcas.cz.

Studies on this compound dipeptides, such as L-alanyl-L-alanine, using NMR spectroscopy, combined with theoretical calculations, have provided insights into how molecular charge and interactions with the aqueous environment affect their conformation researchgate.netcas.cz. NMR has revealed that the conformation of this compound-based peptides can vary depending on factors like the length of the peptide chain and the solvent nih.gov. For example, proton NMR studies on poly(L-alanine) in dichloroacetic acid have indicated that the conformation of the polymer can be reflected in the splitting of NH signals, suggesting the presence of different structural forms like terminal helix, random coil, and inner helix nih.gov.

NMR is also applied to study the conformation of modified this compound-containing peptides, such as those with D-alanine substitutions, to understand their structural implications acs.org.

Mass Spectrometry (MS) Applications in this compound Metabolism Research

Mass Spectrometry (MS) is a powerful analytical technique widely employed in the study of this compound metabolism. It enables the identification and quantification of this compound and its related metabolites in complex biological samples. Stable isotope techniques, particularly involving deuterium-labeled alanines (d-ALAs) from deuterated water (D₂O) administration, are valuable tools for kinetic measurements in metabolic research when coupled with MS analysis. acs.org

Gas chromatography–mass spectrometry (GC–MS) is a common approach for analyzing this compound and deuterium-labeled alanines in protein kinetic studies. acs.org The choice of derivative for this compound and d-ALAs in GC-MS analysis is critical, and studies have evaluated different reagents for this purpose. For instance, the MtBSTFA derivative has shown better linear regression fit, higher sensitivity, and greater reproducibility compared to the methyl-8 derivative for ALA/d-ALAs analyses. acs.org

Tandem mass spectrometry (MS/MS) is an emerging technique that offers significant advantages over traditional MS and NMR-based methods for measuring isotopic labeling in ¹³C-flux studies. researchgate.net This technique has the potential to become a standard for such measurements. researchgate.net LC-MS/MS spectra of mixtures containing ¹³C-labelled this compound and natural this compound can reveal differences in daughter ion spectra based on the amount of ¹³C-labelled carbons in the fragments. researchgate.net Software is available to convert experimental MS patterns of labeled metabolites into isotopomer enrichments, which are fundamental for analyzing metabolic pathways and fluxes. researchgate.net

Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods have been developed for the simultaneous determination of metabolites, including those in amine metabolic pathways involving this compound, in biological fluids like cerebrospinal fluid (CSF) and serum. jst.go.jp These methods are applied to investigate metabolic pathways in conditions like Alzheimer's disease and dementia with Lewy bodies. jst.go.jp Studies using UHPLC-MS/MS have indicated that neurodegeneration may involve peripheral β-alanine metabolites. jst.go.jp

MS is also used in studies involving nitrogen metabolism, such as the determination of [¹⁵N]urea in plasma using GC/MS, which can be applied to urea (B33335) metabolism studies involving this compound. nih.gov

Photoelectron Circular Dichroism (PECD) for Chiral Solvated this compound

Photoelectron Circular Dichroism (PECD) is a sensitive chiroptical technique used to study chiral molecules by observing asymmetries in photoelectron emission upon ionization with circularly polarized light. mpg.detandfonline.com PECD is particularly useful for differentiating between the mirror-image forms (enantiomers) of chiral molecules. tandfonline.com Unlike traditional circular dichroism in absorption, PECD is based on photoionization and provides a more pronounced measurement of these differences. tandfonline.com

Recent research has utilized PECD to study this compound, the simplest chiral amino acid, in water, which is crucial for understanding how these molecules behave in biological environments. mpg.deresearchgate.netrsc.org This research has revealed that this compound's molecular structure changes with pH levels, and PECD is sensitive to these changes. mpg.dersc.org The PECD response of this compound in water has been shown to be different for each of its carbon atoms and is sensitive to molecular structure changes related to the solution pH. researchgate.netrsc.org For C 1s photoionization of this compound's carboxylic acid group, PECD of comparable magnitude to that observed in gas-phase this compound has been reported. researchgate.netrsc.org

Studies using PECD on aqueous-phase this compound demonstrate the potential of this technique for understanding solvated chiral molecules under biologically relevant conditions. mpg.dersc.org PECD can provide information regarding solution-specific phenomena, such as the nature and chirality of the solvation shell surrounding chiral molecules in water, highlighting it as a powerful tool for studying aqueous-phase chiral molecules of biological relevance. researchgate.netrsc.org

PECD has also been discussed in the context of the origin of life's homochirality, with studies on this compound suggesting a photophysical astrophysical scenario where PECD could lead to an enantiomeric excess. tandfonline.com While PECD studies historically required isolated molecules in the gas phase, the combination of electrospray ionization (ESI) with PECD detection provides access to chirality information for molecular materials with negligible vapor pressure, such as amino acids. nih.gov

Development of Novel Detection and Probing Techniques for this compound

The development of novel techniques for detecting and probing this compound is an active area of research. These techniques aim to provide sensitive, selective, and efficient methods for monitoring this compound in various contexts.

Optical sensors are effective tools for analysis and detection, often relying on principles like chemiluminescence, fluorescence, and absorption. researchgate.net Biosensors, which combine a biorecognition layer and a transducer, are also being developed for detecting molecules. researchgate.net

Novel probes and sensors are being explored for this compound detection. For example, an indole-based organic compound has been synthesized as a fluorescent probe that selectively detects this compound in aqueous medium at neutral pH, even in the presence of other biomolecules, with a low detection limit. researchgate.net Density functional theory studies support the stability of the probe-alanine complex. researchgate.net

Localized surface plasmon resonance (LSPR) based fiber optic sensors are another avenue for this compound detection. A novel taper-in-taper structure based on single-mode fiber has been developed for detecting this compound aminotransferase (ALT), an enzyme involved in this compound metabolism. nih.gov These sensors utilize materials like gold nanoparticles (AuNPs), graphene oxide (GO), and multi-walled carbon nanotubes (MWCNTs) to enhance LSPR efficiency and sensitivity. nih.gov The immobilization of glutamate (B1630785) oxidase (GluOx) ensures the selectivity of the sensor for ALT. nih.gov

Electrochemical methods are also employed in the development of this compound detection techniques. Modified electrodes can exhibit electrocatalytic behavior that can be exploited for the sensitive detection of amino acids, including L-alanine, using techniques like hydrodynamic amperometry. researchgate.net

Computational methods, such as computational this compound scanning mutagenesis, are used as probing techniques to understand protein stability and protein-protein interactions by evaluating the role of specific this compound residues. novapublishers.com These methods provide molecular insights into the structural and energetic consequences of mutations and help identify key residues involved in binding interfaces. novapublishers.com

Data on the performance of some detection techniques for this compound and related enzymes are summarized in the table below:

| Technique | Analyte | Detection Limit | Linearity Range | Reference |

| Indole-based fluorescent probe | This compound | 0.3 × 10⁻⁷ mol/L | Not specified | researchgate.net |

| LSPR-based fiber sensor (with GluOx) | This compound aminotransferase (ALT) | 4.84 U/L | 0-1000 U/L | nih.gov |

| Hydrodynamic amperometry (with modified electrode) | L-Alanine | 29.67 μM | 30–200 μM | researchgate.net |

Synthetic Chemistry of Alanine and Its Research Applications

Stereoselective Synthesis of Alanine (B10760859) Enantiomers (L- and D-Alanine) for Research

The production of enantiomerically pure L- and D-alanine is crucial for many research applications, as the biological activity of peptides and other chiral molecules is highly dependent on their stereochemistry. While L-alanine is one of the 20 proteinogenic amino acids, D-alanine is found in bacterial cell walls and some peptide antibiotics. Various methods have been developed for their stereoselective synthesis.

Enzymatic synthesis is a prominent strategy due to its high selectivity and mild reaction conditions. One common approach is the asymmetric reductive amination of pyruvate (B1213749). This can be achieved using enzymes like this compound dehydrogenase (AlaDH), which catalyzes the conversion of pyruvate and ammonia (B1221849) to L-alanine with the consumption of a reducing equivalent like NADH. To produce D-alanine, a multi-enzyme cascade system can be employed. For instance, L-alanine can be converted to D-alanine using an this compound racemase. Alternatively, a D-amino acid dehydrogenase can be used to catalyze the reductive amination of pyruvate to D-alanine. Researchers have engineered broad-range D-amino acid dehydrogenases capable of producing D-alanine and other D-amino acids with high stereoselectivity from their corresponding 2-keto acids.

Another biocatalytic route involves the stereoinversion of readily available L-amino acids. A cascade reaction can be designed using an L-amino acid deaminase, which converts the L-amino acid to its corresponding α-keto acid (pyruvate in the case of this compound), followed by stereoselective reductive amination by a D-amino acid dehydrogenase to yield the D-enantiomer. google.com

Chemical methods for asymmetric synthesis have also been established. These include the catalytic asymmetric hydrogenation of N-acylaminoacrylic acid precursors using chiral metal catalysts. utwente.nl Another powerful technique is the alkylation of glycine-derived Schiff bases under phase-transfer catalysis, which can be controlled to yield either the L- or D-enantiomer with high enantiomeric excess. utwente.nl

| Synthesis Method | Precursor(s) | Key Reagent/Catalyst | Product | Key Feature |

| Enzymatic Reductive Amination | Pyruvate, Ammonia | This compound Dehydrogenase (AlaDH), NADH | L-Alanine | High stereoselectivity for the natural L-enantiomer. |

| Enzymatic Racemization | L-Alanine | This compound Racemase | D/L-Alanine | Allows for the conversion between enantiomers. rsc.org |

| Enzymatic Stereoinversion | L-Alanine | L-amino acid deaminase, D-amino acid dehydrogenase | D-Alanine | Converts the inexpensive L-enantiomer to the D-enantiomer. google.com |

| Asymmetric Hydrogenation | N-acylaminoacrylic acid | Chiral Metal Catalyst (e.g., Rhodium-based) | L- or D-Alanine | High enantiomeric excess achievable through catalyst design. utwente.nl |

| Phase-Transfer Catalysis | tert-butyl glycinate-benzophenone Schiff base | N-benzylcinchoninium cations | L- or D-Alanine | Catalytic asymmetric synthesis applicable to various amino acids. utwente.nl |

Incorporation of this compound into Peptides and Peptidomimetics for Research

This compound's simple, non-reactive methyl side chain makes it an ideal residue for incorporation into synthetic peptides. It serves both as a structural component and as a tool for probing peptide function without introducing significant steric bulk or chemical reactivity.

Solid Phase Peptide Synthesis (SPPS) Methodologies

Solid Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides in a research setting. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. researchgate.net

For the incorporation of this compound, an N-terminally protected derivative, most commonly Fmoc-L-Ala-OH or Fmoc-D-Ala-OH , is used. The SPPS cycle for adding an this compound residue can be summarized as follows:

Deprotection: The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group of the resin-bound peptide is removed using a basic solution, typically 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). utwente.nlrsc.org This exposes a free primary amine on the N-terminus of the growing chain.

Washing: The resin is thoroughly washed with solvents like DMF and dichloromethane (B109758) (DCM) to remove the piperidine and the dibenzofulvene byproduct. rsc.org

Activation and Coupling: The carboxylic acid of Fmoc-Ala-OH is activated to make it more reactive towards the newly exposed amine. This is achieved using coupling reagents such as HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or HATU, in the presence of a non-nucleophilic base like DIPEA (N,N'-Diisopropylethylamine). rsc.org The activated Fmoc-Ala-OH is then added to the resin, forming a new peptide bond.

Washing: The resin is washed again to remove excess reagents and byproducts, leaving the newly elongated, Fmoc-protected peptide ready for the next cycle.

While this compound itself is generally straightforward to couple, challenges can arise in sequences containing multiple consecutive this compound residues (poly-alanine tracts), which can lead to peptide aggregation on the resin, hindering subsequent deprotection and coupling steps. utwente.nl

Design of this compound-Containing Peptide Probes

This compound's unique properties make it central to the design of peptide probes for studying protein-protein interactions, enzyme mechanisms, and peptide structure-function relationships. The most prominent technique is This compound Scanning Mutagenesis . rsc.org

In this approach, a peptide probe is designed by systematically replacing each amino acid residue (one at a time) in a known peptide sequence with an this compound residue. The rationale is that this compound's methyl side chain removes the specific functionality of the original amino acid's side chain (e.g., charge, hydrogen-bonding capacity, hydrophobicity, or large steric bulk) while maintaining the peptide's backbone conformation. rsc.orgnih.gov

By comparing the binding affinity or biological activity of each this compound-substituted peptide probe to that of the original wild-type peptide, researchers can identify "hot spots"—residues whose side chains are critical for the peptide's function. A significant drop in activity upon substitution with this compound indicates that the original residue's side chain plays a crucial role in the interaction. rsc.orgacs.org This method has been widely used to map the functional epitopes of hormones, cytokines, and antibodies. rsc.orgrsc.org

| Original Residue | Property of Side Chain | Rationale for this compound Substitution | Information Gained from Activity Loss |

| Lysine/Arginine | Positive charge, H-bonding | Removes electrostatic interaction | Indicates a critical salt bridge or H-bond |

| Aspartate/Glutamate (B1630785) | Negative charge, H-bonding | Removes electrostatic interaction | Indicates a critical salt bridge or H-bond |

| Tryptophan/Tyrosine | Bulky, aromatic, hydrophobic | Removes steric bulk and π-stacking | Indicates a critical hydrophobic or steric interaction |

| Serine/Threonine | Polar, H-bonding | Removes H-bonding capability | Indicates an important hydrogen bond |

Derivatization of this compound for Specific Research Purposes

The functional groups of this compound—the primary amine and the carboxylic acid—can be chemically modified to create derivatives for specific research applications, such as improving analytical detection or creating specialized molecular probes.